molecular formula C15H12N4 B3871906 N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine

Cat. No.: B3871906
M. Wt: 248.28 g/mol
InChI Key: YJHNFNNQFNSWNZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine is a nitrogen-containing heterocyclic compound This compound is characterized by the presence of both pyridine and quinoline rings, which are linked through an imine (Schiff base) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine typically involves the condensation of 4-pyridinecarboxaldehyde with 8-aminoquinoline. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The imine group can also undergo hydrolysis, releasing the parent amine and aldehyde, which may have their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar coordination chemistry.

    Quinolinyl-pyrazoles: These compounds contain the quinoline ring and have been studied for their pharmacological properties.

    8-Aminoquinoline derivatives: These compounds are structurally related and have been explored for their antimalarial activity.

Uniqueness

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine is unique due to its combination of pyridine and quinoline rings linked by an imine group

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-3-13-4-2-8-17-15(13)14(5-1)19-18-11-12-6-9-16-10-7-12/h1-11,19H/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNFNNQFNSWNZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine
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N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine

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